N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide
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Overview
Description
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide is a compound that belongs to the class of dithiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an acyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the atoms in the ring is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted dithiazole derivatives.
Scientific Research Applications
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the synthesis of materials and chemicals with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide involves its interaction with molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects . The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules in microorganisms.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound shares a similar dithiazole ring structure and has been studied for its sulfur-transfer properties.
2,4-Dihydroxy-N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)benzenecarbothioamide: Known for its antifungal activity.
Uniqueness
N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties
Properties
CAS No. |
918503-81-8 |
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Molecular Formula |
C4H4N2O2S2 |
Molecular Weight |
176.2 g/mol |
IUPAC Name |
N-(5-oxo-1,2,4-dithiazol-3-yl)acetamide |
InChI |
InChI=1S/C4H4N2O2S2/c1-2(7)5-3-6-4(8)10-9-3/h1H3,(H,5,6,7,8) |
InChI Key |
VFQSESWKHSRPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=O)SS1 |
Origin of Product |
United States |
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